molecular formula C21H22N2O5S2 B2797971 (Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 896280-61-8

(Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2797971
CAS RN: 896280-61-8
M. Wt: 446.54
InChI Key: HUJLVAFZRQYHSN-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C21H22N2O5S2 and its molecular weight is 446.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : The compound has been used in synthesizing various derivatives. Ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were prepared using ethyl 2-(benzo[d]thazol-2-yl)acetate in different reactions, leading to compounds with potential for further chemical and biological applications (Mohamed, 2014).

  • Formation of Complex Structures : Another study involved the synthesis of novel compounds using benzothiazole and its derivatives, highlighting the versatility of these compounds in forming complex chemical structures (Nassiri & Milani, 2020).

  • Development of New Heterocycles : Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a related compound, was used in the synthesis of new heterocycles, showing the potential of these compounds in diversifying chemical reactions (Carrington et al., 1972).

Chemical Properties and Reactions

  • Reactivity Studies : Research has focused on the reactivity of thiazoles and thiadiazines, involving compounds like ethyl 4-chloroacetoacetate. This sheds light on the chemical behavior of similar benzothiazole derivatives (Campaigne & Selby, 1978).

  • Formation of Complexes with Metal Ions : Studies have been conducted on benzothiazole-imino-benzoic acid Schiff Bases, derived from amino-benzothiazole. These compounds form complexes with various metal ions, showcasing the potential of benzothiazole derivatives in coordination chemistry (Mishra et al., 2019).

  • Synthesis of Biologically Active Compounds : The use of benzothiazole derivatives in the synthesis of biologically active compounds, such as various oxothiazolidin-4-ones, highlights the significance of these compounds in the field of medicinal chemistry (Mulwad & Mayekar, 2008).

properties

IUPAC Name

ethyl 2-[6-ethyl-2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-4-14-10-11-16-17(12-14)29-21(23(16)13-19(24)28-5-2)22-20(25)15-8-6-7-9-18(15)30(3,26)27/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJLVAFZRQYHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)S2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.